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molecular formula C7H5ClFNO3 B8131853 1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene

1-Chloro-4-fluoro-5-methoxy-2-nitrobenzene

Cat. No. B8131853
M. Wt: 205.57 g/mol
InChI Key: MKPAQRXXOMSAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067658B2

Procedure details

To sodium methoxide (100 mL of a 0.5 M solution in methanol, 50.1 mmol) cooled to 0° C. was added a solution of 1-chloro-4,5-difluoro-2-nitro-benzene (9.7 g, 50.1 mmol) in methanol (10 mL) dropwise over 15 min. The solution was warmed to room temperature and stirred for 2 h, then poured slowly over ice. The yellow precipitate was collected by filtration and washed with cold water. The crystals were air dried to give 8.2 g (79%) of 1-chloro-4-fluoro-5-methoxy-2-nitro-benzene: Crude 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=10.5 Hz, 1H), 7.06 (d, J=7.3 Hz, 1H), 3.98 (s, 3H). The crude material was pure enough to carry on to the next step.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[CH:10]=[C:9](F)[C:8]([F:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14]>CO>[Cl:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[C:8]([F:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured slowly over ice
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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